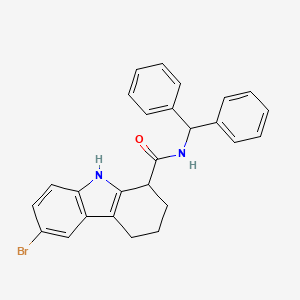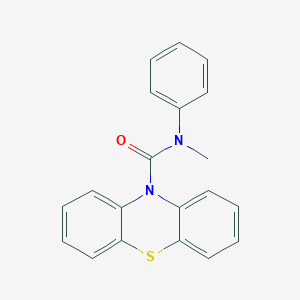![molecular formula C22H24N2O B3982123 9-[4-(4-methyl-1-piperazinyl)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B3982123.png)
9-[4-(4-methyl-1-piperazinyl)-2-butyn-1-yl]-9H-fluoren-9-ol
説明
9-[4-(4-methyl-1-piperazinyl)-2-butyn-1-yl]-9H-fluoren-9-ol, also known as MBPEP, is a novel compound that has gained attention in the scientific research community for its potential therapeutic applications. MBPEP is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes such as learning, memory, and neuroplasticity.
作用機序
9-[4-(4-methyl-1-piperazinyl)-2-butyn-1-yl]-9H-fluoren-9-ol is a selective positive allosteric modulator of mGluR5. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. Positive allosteric modulators enhance the activity of the receptor in response to the endogenous ligand. In the case of this compound, the compound enhances the activity of mGluR5 in response to glutamate, the endogenous ligand for the receptor. The enhanced activity of mGluR5 leads to downstream signaling pathways that are involved in various physiological processes such as learning, memory, and neuroplasticity.
Biochemical and Physiological Effects
This compound has been shown to enhance synaptic plasticity and increase the amplitude of excitatory postsynaptic potentials (EPSPs) in the hippocampus, a brain region involved in learning and memory. The compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. The compound has also been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and nicotine.
実験室実験の利点と制限
9-[4-(4-methyl-1-piperazinyl)-2-butyn-1-yl]-9H-fluoren-9-ol has several advantages for lab experiments. The compound is selective for mGluR5 and does not bind to other glutamate receptors, reducing the risk of off-target effects. This compound has a long half-life and can be administered orally, making it convenient for in vivo experiments. However, this compound has some limitations for lab experiments. The compound has low solubility in water and requires the use of organic solvents for administration. This compound has also been shown to have a biphasic dose-response curve, with higher doses leading to decreased efficacy, which can complicate dose-response experiments.
将来の方向性
9-[4-(4-methyl-1-piperazinyl)-2-butyn-1-yl]-9H-fluoren-9-ol has shown promising results in preclinical studies, and several future directions for research can be identified. One direction is to investigate the potential therapeutic applications of this compound in human subjects. Clinical trials can be conducted to evaluate the safety and efficacy of the compound in treating neurological and psychiatric disorders. Another direction is to investigate the mechanism of action of this compound in more detail. The downstream signaling pathways activated by mGluR5 can be elucidated to better understand the physiological effects of the compound. Finally, the development of more potent and selective allosteric modulators of mGluR5 can be pursued to improve the efficacy and reduce the limitations of this compound.
科学的研究の応用
9-[4-(4-methyl-1-piperazinyl)-2-butyn-1-yl]-9H-fluoren-9-ol has been extensively studied in preclinical research for its potential therapeutic applications. The compound has shown promising results in animal models of various neurological and psychiatric disorders such as depression, anxiety, addiction, and schizophrenia. This compound has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease and traumatic brain injury. The compound has also been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and nicotine, suggesting its potential as a treatment for addiction.
特性
IUPAC Name |
9-[4-(4-methylpiperazin-1-yl)but-2-ynyl]fluoren-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-23-14-16-24(17-15-23)13-7-6-12-22(25)20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,25H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBKVNXOWWJJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCC2(C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333253 | |
| Record name | 9-[4-(4-methylpiperazin-1-yl)but-2-ynyl]fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809186 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
371955-28-1 | |
| Record name | 9-[4-(4-methylpiperazin-1-yl)but-2-ynyl]fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





methanol](/img/structure/B3982072.png)
![8-(1-azepanylcarbonyl)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3982080.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-fluorobenzoate](/img/structure/B3982084.png)
![N,N-diethyl-4-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}-2-pentyn-1-amine](/img/structure/B3982097.png)
![N-(3,4-dichlorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3982106.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3982110.png)
![4-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-nitrobenzamide](/img/structure/B3982112.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3982117.png)
![N-[2-(dimethylamino)ethyl]-2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-N-methylbenzamide](/img/structure/B3982124.png)
![2-{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3982129.png)
![4-[4-(4-bromophenoxy)phenyl]-8-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3982134.png)